molecular formula C13H17N5O2S B12266068 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile

3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile

Cat. No.: B12266068
M. Wt: 307.37 g/mol
InChI Key: YAUVEWHAVVTJKD-UHFFFAOYSA-N
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Description

3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a diazepane and a cyclopropanesulfonyl group

Preparation Methods

The synthesis of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of key signaling pathways in cells .

Comparison with Similar Compounds

Similar compounds include other pyrazine derivatives and diazepane-containing molecules. Compared to these, 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

3-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C13H17N5O2S/c14-10-12-13(16-5-4-15-12)17-6-1-7-18(9-8-17)21(19,20)11-2-3-11/h4-5,11H,1-3,6-9H2

InChI Key

YAUVEWHAVVTJKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=CN=C3C#N

Origin of Product

United States

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